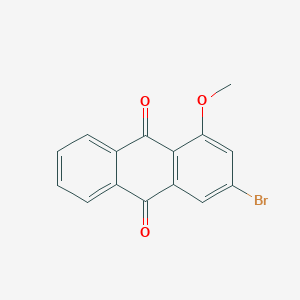

3-Bromo-1-methoxyanthracene-9,10-dione

Description

Overview of Anthraquinone (B42736) Derivatives in Modern Chemical Science

Anthracene-9,10-dione, commonly known as anthraquinone, is an aromatic organic compound consisting of three fused benzene (B151609) rings with two ketone groups on the central ring. jksus.org This stable, polycyclic aromatic hydrocarbon core is the foundational structure for a vast class of derivatives known as anthraquinones. chemspider.com These derivatives are formed by attaching various functional groups to the anthraquinone skeleton, which significantly alters their chemical and physical properties. chemspider.com

Historically, anthraquinones are renowned for their role as dyes and pigments, with compounds like alizarin (B75676) being synthesized from coal tar components in the 19th century. researchgate.net Today, their applications have expanded dramatically. In industry, they are used as additives in paper pulp production to increase yield and as catalysts in the large-scale manufacture of hydrogen peroxide. jksus.orgresearchgate.net

In the realm of natural products, anthraquinone derivatives are found in various plants, fungi, lichens, and insects, where they contribute to pigmentation and exhibit a range of biological activities. researchgate.netdyestuffintermediates.com This natural prevalence has spurred significant interest in their medicinal properties, leading to the development of synthetic anthraquinone derivatives for therapeutic use. researchgate.netdyestuffintermediates.com Their diverse applications underscore the importance of the anthraquinone scaffold in both industrial and biological chemistry. dyestuffintermediates.combldpharm.com

Research Significance of Substituted Anthracene-9,10-diones

The true versatility of the anthracene-9,10-dione structure is unlocked through substitution, where the addition of different functional groups to the aromatic rings modifies the molecule's electronic, steric, and photophysical properties. chemspider.comchemicalbook.com These modifications are central to the research significance of substituted anthraquinones, allowing for the fine-tuning of molecules for specific applications.

A major area of research is in medicinal chemistry, particularly in the development of anticancer agents. researchgate.net Anthraquinone derivatives like doxorubicin (B1662922) and mitoxantrone (B413) are established chemotherapeutic drugs that function primarily as DNA intercalating agents and inhibitors of topoisomerase II. researchgate.netchemicalbook.com Research focuses on synthesizing new derivatives to enhance efficacy and reduce side effects, such as the cardiotoxicity associated with early anthracycline drugs. researchgate.net The position and nature of substituents can markedly influence the cytotoxic potency of these compounds. chemicalbook.com For instance, studies on 2,6-disubstituted derivatives have shown that the length of side chains can impact DNA binding characteristics and cytotoxic activity. orgsyn.org

Beyond cancer, substituted anthraquinones are investigated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties. dyestuffintermediates.combldpharm.com The incorporation of halogens, like bromine, or other groups such as amino and hydroxyl functions, can lead to compounds with enhanced biological profiles or novel mechanisms of action. chemspider.comnih.gov Furthermore, the introduction of substituents alters the molecule's photophysical properties, making them valuable in the development of materials for applications like organic light-emitting diodes (OLEDs) and chemical sensors. chemicalbook.comnih.gov

Scope and Objectives of Research on 3-Bromo-1-methoxyanthracene-9,10-dione

The research objectives for this compound would likely include:

Synthesis and Characterization: Developing an efficient synthetic route to produce the compound and thoroughly characterizing its chemical structure and physicochemical properties.

Biological Screening: Evaluating its cytotoxic activity against a panel of human cancer cell lines. A key comparison would be against its close analogue, 3-Bromo-1-hydroxy-9,10-anthraquinone (BHAQ), which has demonstrated dose-dependent cytotoxicity and anti-migratory effects against breast cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how the replacement of the 1-hydroxyl group (in BHAQ) with a 1-methoxy group affects biological activity. This would help elucidate the role of hydrogen bonding and electronic effects at this position on the molecule's mechanism of action.

Mechanism of Action Studies: If significant biological activity is found, further research would aim to determine how the compound exerts its effects, for example, by studying its interaction with DNA, its effect on key cellular enzymes like topoisomerases, or its ability to generate reactive oxygen species (ROS). researchgate.net

By systematically exploring these areas, researchers could determine if this compound holds promise as a new chemical entity for further development in medicinal chemistry or other fields.

Compound Data

Structure

3D Structure

Properties

CAS No. |

106752-91-4 |

|---|---|

Molecular Formula |

C15H9BrO3 |

Molecular Weight |

317.13 g/mol |

IUPAC Name |

3-bromo-1-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C15H9BrO3/c1-19-12-7-8(16)6-11-13(12)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 |

InChI Key |

CIEJXUWTMNSOAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=CC=CC=C3C2=O)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 Bromo 1 Methoxyanthracene 9,10 Dione

Substitution Reactions on the Anthraquinone (B42736) Core

The chemical reactivity of the aromatic rings in 3-Bromo-1-methoxyanthracene-9,10-dione is significantly influenced by the strong electron-withdrawing effect of the two carbonyl groups, as well as the electronic properties of the bromo and methoxy (B1213986) substituents. liberty.educolab.ws These factors dictate the pathways and selectivity of both nucleophilic and electrophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) on the anthraquinone core is a viable pathway for introducing new functional groups, particularly when a good leaving group is present. In this compound, both the bromine atom and the methoxy group can potentially be displaced by nucleophiles. The electron-withdrawing nature of the anthraquinone system facilitates the SNAr mechanism by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate. youtube.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The bromine atom at the 3-position is a good leaving group, making this site susceptible to substitution by various nucleophiles, such as amines, alkoxides, and thiolates. For instance, reactions with amines can lead to the formation of aminoanthraquinone derivatives, a class of compounds known for their tinctorial properties and biological activities. mdpi.com

The methoxy group at the 1-position can also be replaced, although it is generally a poorer leaving group than bromide. mdpi.com However, under forcing conditions or with specific catalysts, nucleophilic substitution of methoxy groups on the anthraquinone scaffold has been reported, often involving amines to yield amino derivatives. mdpi.com The relative reactivity of the bromo and methoxy groups towards nucleophiles would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Electrophilic aromatic substitution (EAS) reactions on the anthraquinone nucleus are generally challenging. The two carbonyl groups exert a powerful deactivating effect on the aromatic rings, significantly reducing their nucleophilicity and thus their reactivity towards electrophiles. liberty.educolab.ws Consequently, forcing conditions are often required, and yields can be low.

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | 1 | Activating (Resonance), Deactivating (Induction) | Ortho, Para (to C2, C4) |

| Bromo (-Br) | 3 | Deactivating (Induction), Activating (Resonance) | Ortho, Para (to C2, C4) |

| Carbonyl (-C=O) | 9, 10 | Strongly Deactivating | Meta (to C2, C4, C5, C7) |

The methoxy group is a strong activating group and directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. The bromo group is a deactivating group but is also an ortho, para-director, reinforcing substitution at positions 2 and 4. wikipedia.org The carbonyl groups strongly deactivate the entire ring system and direct towards their meta positions, which include positions 2 and 4.

Redox Chemistry of Bromo-methoxyanthraquinones

The defining characteristic of the anthraquinone core is its ability to undergo reversible two-electron reduction. This redox activity is central to the function of many anthraquinone derivatives in biological systems and technological applications, such as batteries. rsc.org

Substituted anthraquinones typically exhibit two distinct, reversible, one-electron reduction steps when analyzed by techniques like cyclic voltammetry. nih.gov These steps correspond to the formation of a semiquinone radical anion (AQ•⁻) and subsequently a dianion (AQ²⁻). nih.gov

AQ + e⁻ ⇌ AQ•⁻ (E¹) AQ•⁻ + e⁻ ⇌ AQ²⁻ (E²)

The redox potentials (E¹ and E²) at which these electron transfers occur are sensitive to the nature and position of the substituents on the aromatic rings. rsc.orgnih.gov Electron-donating groups (EDGs) increase the electron density on the quinone system, making it more difficult to reduce and thus shifting the redox potentials to more negative values. sdu.dkacs.orgnih.gov Conversely, electron-withdrawing groups (EWGs) facilitate reduction, leading to less negative (or more positive) redox potentials. sdu.dkacs.org

For this compound, the substituents have opposing effects:

Methoxy group (-OCH₃): As an electron-donating group, it is expected to make the reduction potential more negative compared to unsubstituted anthraquinone. nih.govacs.org

Bromo group (-Br): As an electron-withdrawing group (by induction), it is expected to make the reduction potential less negative. sdu.dk

The net effect on the redox potential will be a balance of these two influences. DFT calculations and experimental data on similarly substituted anthraquinones show that the first reduction potential is often weakly dependent on the substituent type, while oxidation potentials are more strongly affected. nih.gov

| Property | Influence of -OCH₃ Group | Influence of -Br Group | Expected Net Effect on Reduction Potential |

| Electronic Nature | Electron-Donating | Electron-Withdrawing (Inductive) | Potentials likely shifted slightly negative |

| LUMO Energy | Raises LUMO energy | Lowers LUMO energy | Modulated LUMO energy |

The mechanism of electron transfer in anthraquinones involves the sequential addition of electrons to the lowest unoccupied molecular orbital (LUMO) of the molecule. nih.govacs.org For most anthraquinone derivatives, the LUMO is primarily localized on the electron-deficient quinone moiety. nih.gov

The first electron transfer results in the formation of the semiquinone radical anion. This species is often stable and can be characterized by spectroscopic methods. The addition of a second electron yields the dianion. The stability and subsequent reactivity of these reduced species are crucial for applications like redox flow batteries. acs.orgnih.govresearchgate.net

Derivatization and Further Functionalization Strategies

The synthetic utility of this compound lies in the ability to selectively modify its functional groups to create a diverse library of new derivatives. The bromine atom, in particular, serves as a versatile handle for a wide range of chemical transformations.

One of the most powerful methods for the derivatization of aryl bromides is palladium-catalyzed cross-coupling. Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Heck (coupling with alkenes) reactions allow for the formation of new carbon-carbon bonds at the 3-position. mdpi.com This enables the introduction of aryl, alkynyl, and vinyl substituents, dramatically altering the steric and electronic properties of the parent molecule. The Suzuki-Miyaura coupling of bromoanthraquinones is a well-established method for synthesizing arylated anthraquinones. mdpi.com

As discussed in Section 3.1.1, both the bromo and methoxy groups can be displaced via nucleophilic aromatic substitution. This provides a direct route to derivatives containing nitrogen, oxygen, or sulfur linkages at the 1- and 3-positions. For example, reaction with various amines can yield a series of 1-methoxy-3-aminoanthraquinones or, under different conditions, 1-amino-3-bromoanthraquinones and 1,3-diaminoanthraquinones. mdpi.com

Furthermore, the conversion of the bromine atom to a cyano group via the Rosenmund-von Braun reaction opens up another avenue for functionalization, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. colab.ws These strategies highlight the value of this compound as a key intermediate for the synthesis of more complex and functionally diverse anthraquinone-based structures.

Carbon-Carbon Bond Forming Reactions (e.g., coupling reactions)

The bromine substituent at the 3-position of the anthracene-9,10-dione core is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures based on the anthraquinone framework.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of aryl-aryl bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-aromatic compounds suggests its potential to couple with a wide range of boronic acids and their derivatives. The general reaction scheme involves the palladium-catalyzed reaction between the bromoanthraquinone and an organoboron reagent in the presence of a base.

Heck Reaction: The Heck reaction allows for the vinylation of aryl halides. Again, while specific examples with this compound are scarce, related structures such as 9,10-dibromoanthracene (B139309) have been successfully coupled with olefins like ethyl acrylate. youtube.com This suggests that the 3-bromo position of the target compound could similarly react with various alkenes to introduce vinyl groups, further extending the conjugated system.

Sonogashira Coupling: This coupling reaction introduces alkynyl moieties onto the aromatic ring. The reaction of aryl halides with terminal alkynes is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.orgorganic-chemistry.org This methodology would allow for the introduction of ethynyl (B1212043) groups onto the 3-position of the 1-methoxyanthracene-9,10-dione core, providing a gateway to further transformations of the alkyne functionality.

A representative data table for potential carbon-carbon bond forming reactions is presented below, based on analogous reactions with similar substrates.

| Coupling Reaction | Reagents and Conditions (Hypothetical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | 3-Aryl-1-methoxyanthracene-9,10-dione |

| Heck | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | 3-Vinyl-1-methoxyanthracene-9,10-dione |

| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 3-Alkynyl-1-methoxyanthracene-9,10-dione |

Heteroatom Functionalization (e.g., C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P bond formation)

The bromine atom in this compound can be substituted by various heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. These transformations are crucial for modifying the electronic properties and biological activity of the anthraquinone scaffold.

C-N Bond Formation (Buchwald-Hartwig Amination): The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction would enable the coupling of this compound with a wide array of primary and secondary amines, amides, and other nitrogen-containing compounds. wikipedia.orgacsgcipr.org This is a key transformation for the synthesis of various amino-substituted anthraquinones, which are of interest in medicinal chemistry.

C-O and C-S Bond Formation: Nucleophilic aromatic substitution or palladium-catalyzed coupling reactions can also be employed to form carbon-oxygen and carbon-sulfur bonds. Reactions with phenols, alcohols, and thiols can introduce new ether and thioether functionalities at the 3-position. These reactions often require a base and, in some cases, a copper or palladium catalyst to proceed efficiently.

The following table summarizes potential heteroatom functionalization reactions.

| Bond Formed | Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |

| C-N | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Ligand, NaOtBu, Toluene, 100 °C | 3-Amino-1-methoxyanthracene-9,10-dione |

| C-O | Nucleophilic Aromatic Substitution | Phenol, K₂CO₃, DMF, 120 °C | 3-Phenoxy-1-methoxyanthracene-9,10-dione |

| C-S | Nucleophilic Aromatic Substitution | Thiol, NaH, THF, rt | 3-(Thio)-1-methoxyanthracene-9,10-dione |

Intramolecular Cyclization and Coupling Reactions

Derivatives of this compound, appropriately substituted at the 1-methoxy group or at a position introduced via a prior coupling reaction, can undergo intramolecular cyclization reactions to form new ring systems. These reactions are powerful strategies for the synthesis of complex, polycyclic aromatic compounds.

Advanced Spectroscopic Characterization of 3 Bromo 1 Methoxyanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum for 3-Bromo-1-methoxyanthracene-9,10-dione would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would reveal the electronic environment of the protons and their spatial relationships with neighboring protons. This data is crucial for confirming the substitution pattern on the aromatic rings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would identify proton-proton couplings, helping to map out the sequence of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for assigning quaternary carbons and confirming the placement of the bromo and methoxy (B1213986) substituents relative to the rest of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to specific vibrational modes. Key expected peaks would include strong absorptions for the C=O stretching of the quinone system, C-O stretching of the methoxy ether group, C-Br stretching, and various C=C stretching and C-H bending modes associated with the aromatic structure.

Raman Spectroscopy (including Surface-Enhanced Raman Scattering, SERS)

Raman spectroscopy provides complementary information to FTIR. For this compound, Raman analysis would also identify the vibrational modes of the carbon skeleton and functional groups. Surface-Enhanced Raman Scattering (SERS) could potentially be used to obtain a significantly enhanced signal, which is particularly useful for analyzing small quantities of a sample or for studying its interaction with metallic surfaces.

Without access to peer-reviewed studies that have synthesized and characterized this compound, any attempt to populate the requested article sections with data would be speculative and scientifically unsound. Further research and publication are required before a detailed spectroscopic analysis of this compound can be compiled.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₁₅H₉BrO₃, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

The analysis would yield an exact mass measurement, which would be compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements (carbon, hydrogen, bromine, and oxygen). The presence of the bromine atom would be readily identifiable by the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units (M and M+2), providing strong evidence for the presence of a single bromine atom in the molecule.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₉BrO₃ |

| Theoretical Monoisotopic Mass | 315.9786 u (for ⁷⁹Br) |

| Theoretical M+2 Peak | 317.9766 u (for ⁸¹Br) |

| Isotopic Ratio (M:M+2) | Approximately 1:1 |

Note: The data in this table is theoretical and has not been experimentally verified through available literature.

Further analysis of the fragmentation pattern in the mass spectrum would provide insights into the structural components of the molecule. Characteristic losses, such as the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or carbon monoxide (-CO), would help to corroborate the proposed structure of this compound.

X-ray Diffraction Analysis for Solid-State Structural Determination

The analysis would involve growing a suitable single crystal of the compound and exposing it to a focused beam of X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| α = 90°, β = Y°, γ = 90° | |

| Volume (V) | XXX ų |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Calculated Density | X.XX g/cm³ |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray diffraction study.

The results of the X-ray diffraction analysis would confirm the planar structure of the anthracene-9,10-dione core and determine the precise positions of the bromo and methoxy substituents on the aromatic ring. This information is invaluable for understanding the intermolecular interactions, such as packing forces and potential hydrogen bonding, within the crystal lattice.

Theoretical and Computational Investigations of 3 Bromo 1 Methoxyanthracene 9,10 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 3-Bromo-1-methoxyanthracene-9,10-dione, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a detailed understanding of its quantum chemical nature. These calculations are fundamental to predicting the molecule's geometry, electronic distribution, and spectroscopic characteristics.

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov

Based on DFT calculations for similar substituted anthraquinones, the following table presents estimated HOMO-LUMO energies and the resulting energy gap for this compound.

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.85 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

Note: These values are estimations based on trends observed in related substituted anthraquinone (B42736) derivatives.

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, it is possible to assign specific vibrational modes to the corresponding functional groups and skeletal vibrations of the molecule.

Key predicted vibrational modes for this compound would include:

C=O stretching: Characteristic of the quinone moiety, expected to appear in the range of 1650-1690 cm⁻¹.

C-Br stretching: Typically found in the lower frequency region of the spectrum.

C-O-C stretching: Associated with the methoxy (B1213986) group.

Aromatic C=C stretching: Vibrations within the anthracene (B1667546) ring system.

These theoretical predictions provide a valuable reference for the interpretation of experimental spectroscopic data.

The redox potential of anthraquinone derivatives is a key property, particularly for applications in electrochemistry, such as in batteries and sensors. DFT calculations can accurately predict the redox potential of this compound. The presence of the electron-withdrawing bromine atom is expected to increase the redox potential, making the molecule more easily reduced compared to unsubstituted anthraquinone. Conversely, the electron-donating methoxy group would tend to decrease the redox potential. sdu.dk The net effect is a balance of these opposing influences, which can be quantified through computational analysis. The calculated redox potentials are often correlated with the LUMO energy, where a lower LUMO energy generally corresponds to a higher redox potential. sdu.dk

Molecular Dynamics Simulations (MD)

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, particularly in a condensed phase or in solution. researchgate.net By simulating the motion of the molecule over time, MD can provide insights into its conformational flexibility, solvation properties, and interactions with surrounding molecules. researchgate.netmdpi.com For a relatively rigid molecule like this, MD simulations are particularly useful for understanding how it interacts with solvent molecules and how these interactions might influence its electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

Negative Potential (Red/Yellow): These regions are susceptible to electrophilic attack and are expected to be localized around the oxygen atoms of the carbonyl and methoxy groups due to their high electronegativity.

Positive Potential (Blue): These areas are prone to nucleophilic attack and are generally found around the hydrogen atoms.

Neutral Regions (Green): These indicate areas of relatively low electrostatic potential.

The MEP map provides a visual representation of how the electron-donating methoxy group and the electron-withdrawing bromine atom influence the charge distribution across the anthraquinone framework. wolfram.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis can quantify the charge transfer interactions between different parts of the molecule. nih.gov It can reveal the extent of electron delocalization from the lone pairs of the oxygen atoms (in the methoxy and carbonyl groups) and the bromine atom into the antibonding orbitals of the anthracene ring. These interactions contribute to the stability of the molecule. NBO analysis can also provide insights into the hybridization of the atoms and the nature of the chemical bonds, further elucidating the electronic structure. nih.gov

Assessment of Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical or experimental studies focused on the non-linear optical (NLO) properties of this compound. While the parent molecule, anthraquinone, and various other derivatives have been the subject of such investigations, this particular substituted compound does not appear to have been characterized for its NLO response.

In the broader context of materials science and quantum chemistry, the NLO properties of organic molecules are of significant interest for applications in photonics and optoelectronics. jhuapl.edu Theoretical assessments, typically employing Density Functional Theory (DFT), are instrumental in predicting these properties and guiding the synthesis of novel materials. researchgate.net Such studies on related anthraquinone derivatives often explore the impact of different substituent groups on the molecule's hyperpolarizability, a key parameter in determining NLO activity. rsc.orgresearchgate.net

For instance, computational studies on other brominated and methoxy-substituted aromatic compounds have shown that the nature and position of these functional groups can significantly influence the electronic structure and, consequently, the NLO response. researchgate.net Generally, the introduction of electron-donating groups, such as a methoxy group, and electron-withdrawing groups, like a bromo group, can enhance the intramolecular charge transfer, which is a critical factor for high NLO activity. nih.gov

Given the lack of specific data for this compound, it is not possible to provide detailed research findings or data tables for its NLO properties. Future computational studies would be necessary to elucidate the specific NLO characteristics of this compound and to determine its potential for applications in non-linear optics. Such research would likely involve the calculation of the aforementioned NLO parameters and a detailed analysis of the electronic transitions that contribute to its hyperpolarizability.

Applications in Advanced Chemical Research and Materials Science

Materials Science Applications

There is currently no available research detailing the use of 3-Bromo-1-methoxyanthracene-9,10-dione as a monomer or functional component in the synthesis of Porous Organic Polymers (POPs). The properties that would arise from such an integration remain unexplored.

Specific studies on the application of this compound in organic electronics or as a photoactive material have not been identified. While anthracene (B1667546) derivatives are broadly investigated for these purposes, research focusing on this specific isomer is not apparent.

Catalysis and Redox Active Systems

There is no available literature to suggest that this compound has been investigated or utilized as a redox catalyst in organic transformations.

Information regarding the development or application of this compound in electrochemical energy conversion or storage systems is not present in the reviewed scientific literature.

Development of Fluorescent Probes and Markers in Chemical Systems

While the anthracene core is known for its fluorescent properties, there are no specific studies available that describe the development or use of this compound as a fluorescent probe or marker.

Precursors for the Synthesis of Complex Functionalized Anthracene Derivatives

This compound serves as a versatile precursor for the synthesis of a wide array of complex functionalized anthracene derivatives. The strategic positioning of the bromo and methoxy (B1213986) groups on the anthraquinone (B42736) framework allows for selective chemical modifications, making it a valuable building block in organic synthesis. The presence of the electron-withdrawing quinone moiety significantly influences the reactivity of the aromatic rings, while the bromo substituent provides a reactive handle for various cross-coupling and substitution reactions. smolecule.comcolab.ws

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comyoutube.com These reactions enable the introduction of a diverse range of functional groups, leading to the synthesis of novel anthracene derivatives with tailored electronic and photophysical properties. For instance, Suzuki-Miyaura, Stille, and Sonogashira coupling reactions can be employed to introduce aryl, heteroaryl, and alkynyl moieties, respectively. researchgate.netrsc.org

The general scheme for such transformations involves the reaction of this compound with an organometallic reagent in the presence of a palladium catalyst. The choice of the organometallic partner (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling) determines the nature of the substituent introduced.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound This table is illustrative and based on common cross-coupling reactions for aryl bromides.

| Reaction Name | Organometallic Reagent (R-M) | Product (R-Substituent) | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl, Heteroaryl, Vinyl | Pd(PPh₃)₄, Na₂CO₃ |

| Stille Coupling | R-Sn(Bu)₃ | Aryl, Heteroaryl, Vinyl, Alkynyl | Pd(PPh₃)₄ |

| Sonogashira Coupling | R-C≡CH | Alkynyl | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig Amination | R₂NH | Amino | Pd₂(dba)₃, BINAP, NaOt-Bu |

Research on related bromoanthracene derivatives has demonstrated the feasibility of these transformations. For example, 9-bromo-10-phenylanthracene has been successfully utilized in Suzuki and Stille couplings to synthesize a variety of 9,10-disubstituted anthracenes. rsc.org In one study, various arylboronic acids were coupled with a bromoanthracene derivative using a Pd(PPh₃)₄ catalyst to achieve high yields of the corresponding arylated products. rsc.org Similarly, Sonogashira coupling has been employed to introduce acetylenic groups onto the anthracene core, starting from a bromo-anthracene precursor. researchgate.net

Beyond cross-coupling reactions, the bromine atom can also participate in nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the anthraquinone system makes this more challenging compared to electron-rich aromatics. smolecule.comcolab.ws The methoxy group at the 1-position also influences the reactivity of the molecule and could potentially act as a leaving group under specific conditions. smolecule.com

The resulting functionalized anthracene-9,10-diones can be further modified. For instance, the quinone moiety can be reduced to the corresponding anthracene core, providing access to a different class of fluorescent and electronically active molecules. This versatility makes this compound a key intermediate in the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging.

Table 2: Examples of Functionalized Anthracene Derivatives Synthesized from Bromoanthracene Precursors This table presents examples from the literature on analogous bromoanthracene compounds to illustrate the synthetic possibilities.

| Precursor | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 9-bromo-10-phenylanthracene | 4-(trifluoromethyl)phenyl boronic acid | Suzuki Coupling | 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | rsc.org |

| 9-bromo-10-phenylanthracene | 2-(tertbutylstannyl)-thiophene | Stille Coupling | 2-(10-phenylanthracen-9-yl)thiophene | rsc.org |

The ability to introduce a wide range of substituents allows for the fine-tuning of the electronic and steric properties of the resulting anthracene derivatives. This controlled functionalization is crucial for designing molecules with specific absorption and emission characteristics, as well as for controlling their self-assembly and charge transport properties in materials science applications.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for Derivatization

The future synthesis of 3-Bromo-1-methoxyanthracene-9,10-dione and its derivatives is geared towards environmentally friendly and efficient methods. Green chemistry principles are central to these next-generation synthetic strategies.

One promising approach is the use of solid acid catalysts in solvent-free conditions for Friedel-Crafts reactions, a common method for creating the anthraquinone (B42736) core. Researchers are also investigating one-pot syntheses that combine multiple reaction steps to reduce waste and improve yields. The development of catalytic systems that are both effective and recyclable is a key objective in making the production of these compounds more sustainable.

Furthermore, exploring microwave-assisted synthesis could offer significant advantages by reducing reaction times and potentially improving yields and purity. The functionalization of the anthraquinone core through methods like palladium-catalyzed cross-coupling reactions will also be crucial for creating a diverse library of derivatives with tailored properties.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Mechanistic Studies

A thorough understanding of the relationship between the structure of this compound and its chemical reactivity is fundamental to its application. The interplay between the bromo and methoxy (B1213986) substituents is expected to significantly influence the molecule's electronic properties and, consequently, its reaction pathways.

Future mechanistic studies will likely focus on nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by various functional groups. Investigating the kinetics and thermodynamics of these reactions will provide valuable insights into the compound's reactivity. Advanced spectroscopic and computational techniques will be instrumental in elucidating reaction intermediates and transition states, offering a detailed picture of the reaction mechanisms.

Understanding these structure-reactivity relationships will enable the rational design of new derivatives with specific chemical and physical properties, paving the way for their use in a wide range of applications.

Development of Predictive Computational Models for Structure-Property Correlations

Computational chemistry is a powerful tool for predicting the properties of molecules and guiding experimental research. For this compound, the development of robust computational models will be crucial for accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including electronic structure, redox potentials, and spectroscopic characteristics. These theoretical predictions can then be validated against experimental data, leading to a deeper understanding of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will also play a significant role. By correlating the structural features of a series of derivatives with their observed activities or properties, these models can be used to predict the behavior of new, unsynthesized compounds. This predictive capability will be invaluable for screening large virtual libraries of derivatives to identify promising candidates for specific applications.

The following table showcases the types of data that can be generated and utilized in the development of these predictive models.

| Property | Computational Method | Potential Application |

| Redox Potential | DFT | Energy Storage |

| Electronic Band Gap | DFT | Organic Electronics |

| Absorption Spectra | TD-DFT | Dyes and Pigments |

| Biological Activity | QSAR | Pharmaceuticals |

Expansion into Novel Material Science Architectures and Energy Technologies

The unique electronic and structural characteristics of this compound make it a promising building block for advanced materials and a candidate for applications in energy technologies.

In material science, this compound could be incorporated into conjugated polymers to create materials with tailored electronic and optical properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize the anthraquinone core allows for the fine-tuning of these properties.

In the field of energy technologies, anthraquinone derivatives are being extensively investigated for their use in redox flow batteries. The reversible redox behavior of the anthraquinone core makes it an ideal candidate for energy storage applications. Future research will likely focus on synthesizing derivatives of this compound with enhanced solubility and stability to improve the performance and lifespan of these batteries. The electrochemical properties of such derivatives will be a key area of investigation.

The table below outlines potential research avenues in these areas.

| Application Area | Research Focus | Desired Properties |

| Organic Electronics | Development of novel conjugated polymers | Tunable band gap, high charge mobility |

| Redox Flow Batteries | Synthesis of soluble and stable derivatives | High energy density, long cycle life |

| Functional Dyes | Exploration of photophysical properties | Strong absorption, high quantum yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.